![molecular formula C14H15Cl2N3 B1526309 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1187830-71-2](/img/structure/B1526309.png)
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Overview
Description
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a unique chemical compound. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is a solid and has a linear formula of C14H14ClN3 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H14ClN3.ClH/c15-14-12-6-7-18(9-13(12)16-10-17-14)8-11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.2 . It is a solid at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the search results.Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Pyrimido[5,4-d]pyrimidine N-Oxides : A study described the synthesis of 4-amino-8-(arylamino)pyrimido[5,4-d]pyrimidine 3-oxides through the reaction of benzylhydroxylamine with 6-cyanopurines, leading to the formation of 7-benzyloxy-8-imino-7,8-dihydropyrimido[5,4-d]pyrimidines. The hydrochloride of these compounds, upon refluxing in ethanol or acetonitrile, yields pyrimido[5,4-d]pyrimidine N-oxides, highlighting a mild approach to synthesizing these compounds (Ribeiro, Carvalho, & Proença, 2009).
Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives : Research into the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U, 7) highlighted its potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats, demonstrating its potential as an antitumor agent (Grivsky et al., 1980).
Antithrombotic Pyrido[4,3-d]pyrimidine-2,4-diones : A representative compound, 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, was synthesized with favorable cerebral and peripheral antithrombotic effects. This study showcases a successful application in synthesizing new antithrombotic compounds (Furrer, Wágner, & Fehlhaber, 1994).
Biological Activities and Applications
Antimicrobial Activity of Substituted Tricyclic Compounds : The synthesis and evaluation of 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amines demonstrated significant antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
AIDS Chemotherapy Potential : A study on the synthesis of pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives highlighted the potential application of pyrimidine in AIDS chemotherapy. The research focuses on cost-effective synthesis and the pharmacological therapeutic potentials of these compounds (Ajani et al., 2019).
Safety and Hazards
properties
IUPAC Name |
7-benzyl-4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3.ClH/c15-14-12-6-7-18(9-13(12)16-10-17-14)8-11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGHKVHYRGPTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC=N2)Cl)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718459 | |
Record name | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187830-71-2 | |
Record name | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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